molecular formula C16H20N2O2S B14141050 3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide CAS No. 799799-53-4

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B14141050
CAS No.: 799799-53-4
M. Wt: 304.4 g/mol
InChI Key: RAWVNRXAGXHLQO-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic organic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 4-methoxybenzaldehyde with 4-methylpentanoyl chloride in the presence of a base to form the corresponding 4-methoxyphenyl-4-methylpentanoyl intermediate. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. The presence of the 4-methoxyphenyl and 4-methylpentanamide groups enhances its interaction with molecular targets, making it a promising candidate for further research and development .

Properties

CAS No.

799799-53-4

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-N-(1,3-thiazol-2-yl)pentanamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)14(12-4-6-13(20-3)7-5-12)10-15(19)18-16-17-8-9-21-16/h4-9,11,14H,10H2,1-3H3,(H,17,18,19)

InChI Key

RAWVNRXAGXHLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)NC1=NC=CS1)C2=CC=C(C=C2)OC

solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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